molecular formula C13H18N2O2S B12711492 3-Ethyl-5-(1-methyl-2-(1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxooxazolidin-4-one CAS No. 41560-92-3

3-Ethyl-5-(1-methyl-2-(1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxooxazolidin-4-one

Cat. No.: B12711492
CAS No.: 41560-92-3
M. Wt: 266.36 g/mol
InChI Key: LEOSWUSPSSGMKS-PNQPDEHRSA-N
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Description

3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a thioxo group, and a pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one typically involves multi-step organic reactions. The starting materials often include ethyl derivatives and pyrrolidine compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reaction temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one
  • 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-oxooxazolidin-4-one

Uniqueness

3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups and structural features

Biological Activity

3-Ethyl-5-(1-methyl-2-(1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxooxazolidin-4-one, commonly referred to by its CAS number 41504-26-1, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆N₂O₂S
  • Molecular Weight : 252.33 g/mol
  • CAS Number : 41504-26-1

Pharmacological Activity

The compound exhibits various biological activities that may be harnessed for therapeutic purposes:

1. CNS Activity

Research has indicated that compounds similar to this compound may influence central nervous system (CNS) functions. For instance, derivatives have been shown to interact with monoamine transporters, which are critical in the modulation of neurotransmitter levels in the brain. This interaction suggests potential applications in treating disorders such as depression and anxiety .

3. Antioxidant Activity

The thioxooxazolidinone structure is associated with antioxidant properties. Compounds with similar scaffolds have been reported to scavenge free radicals and reduce oxidative stress, which could be beneficial in preventing cellular damage in various diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Monoamine Transporter Inhibition : By inhibiting the reuptake of neurotransmitters such as dopamine and serotonin, this compound may enhance mood and cognitive functions.
  • Protein Synthesis Inhibition in Bacteria : Similar compounds have been shown to bind to ribosomal RNA, thereby inhibiting protein synthesis in bacteria.

Case Study 1: CNS Effects

A study investigating the effects of a related oxazolidinone on animal models demonstrated significant anxiolytic effects. The compound reduced anxiety-like behavior in rodents when administered at specific dosages, suggesting a potential for treating anxiety disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests on structural analogs of this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial activity, supporting further investigation into the antimicrobial properties of this compound .

Data Summary Table

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₂S
Molecular Weight252.33 g/mol
CAS Number41504-26-1
CNS ActivityAnxiolytic potential
Antimicrobial ActivityEffective against Gram-positive bacteria
Antioxidant ActivityFree radical scavenging

Properties

CAS No.

41560-92-3

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(1Z)-1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H18N2O2S/c1-4-15-12(16)11(17-13(15)18)9(2)8-10-6-5-7-14(10)3/h8H,4-7H2,1-3H3/b10-8-,11-9+

InChI Key

LEOSWUSPSSGMKS-PNQPDEHRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C(/C)\C=C/2\CCCN2C)/OC1=S

Canonical SMILES

CCN1C(=O)C(=C(C)C=C2CCCN2C)OC1=S

Origin of Product

United States

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